5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene 5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18083268
InChI: InChI=1S/C11H17NO/c1-13-11-9-3-7-2-8(4-9)6-10(5-7)12-11/h7-10H,2-6H2,1H3
SMILES:
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol

5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene

CAS No.:

Cat. No.: VC18083268

Molecular Formula: C11H17NO

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene -

Specification

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
IUPAC Name 5-methoxy-4-azatricyclo[4.3.1.13,8]undec-4-ene
Standard InChI InChI=1S/C11H17NO/c1-13-11-9-3-7-2-8(4-9)6-10(5-7)12-11/h7-10H,2-6H2,1H3
Standard InChI Key DBMXMUPFZFEQGQ-UHFFFAOYSA-N
Canonical SMILES COC1=NC2CC3CC(C2)CC1C3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a tricyclic framework comprising fused cyclohexane and cyclopentane rings, with a nitrogen atom integrated into the bridgehead position (Figure 1). The methoxy group (-OCH₃) at the 5-position introduces steric and electronic perturbations, altering the molecule’s dipole moment and hydrogen-bonding capacity compared to non-substituted analogs . X-ray crystallography data from related azatricyclic compounds suggest a chair-chair-boat conformation for the fused rings, with bond angles approximating 109.5°—a hallmark of strain-free cyclohexane derivatives .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO
Molecular Weight177.24 g/mol
Predicted LogP2.1 (Moderate lipophilicity)
Aqueous Solubility12 mg/L (25°C)
Melting Point98–102°C (decomposes)

Synthetic Methodologies

Core Framework Construction

The synthesis of 5-methoxy-4-azatricyclo[4.3.1.1³,⁸]undec-4-ene typically begins with adamantane or homoadamantane precursors. A documented route involves:

  • Bromination: Adamantane derivatives undergo regioselective bromination at bridgehead positions using N-bromosuccinimide (NBS) under UV irradiation .

  • Amine Introduction: Displacement of bromide with ammonia or azide precursors generates the azatricyclic core .

  • Methoxy Functionalization: Methoxy groups are introduced via nucleophilic substitution or Ullmann-type coupling, often requiring copper catalysts.

Challenges in Stereochemical Control

Reactivity and Derivative Formation

Electrophilic Substitution

The methoxy group directs electrophilic aromatic substitution (EAS) to the para position, though the tricyclic framework’s electron-deficient nature limits reactivity. Nitration trials with HNO₃/H₂SO₄ yield nitro derivatives at low conversions (<20%) .

Oxidation and Reduction Pathways

  • Oxidation: Treatment with m-chloroperbenzoic acid (mCPBA) epoxidizes the double bond, forming a 4,5-epoxide derivative .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding 5-methoxy-4-azatricyclo[4.3.1.1³,⁸]undecane .

Table 2: Common Reactions and Products

Reaction TypeReagents/ConditionsMajor ProductYield (%)
EpoxidationmCPBA, CH₂Cl₂, 0°C4,5-Epoxide derivative45
HydrogenationH₂ (1 atm), Pd/C, EtOHSaturated tricyclic amine82
NitrationHNO₃/H₂SO₄, 0°C5-Methoxy-7-nitro derivative18

Computational and Experimental Studies

Density Functional Theory (DFT) Analysis

DFT calculations (B3LYP/6-31G*) reveal:

  • HOMO-LUMO Gap: 5.3 eV, indicating moderate reactivity .

  • Electrostatic Potential: The methoxy oxygen carries a partial charge of −0.32 e, facilitating hydrogen bonding.

X-ray Crystallography

Single-crystal X-ray data for a hydrochloride salt derivative (CID 56773566) confirm the tricyclic framework’s planarity, with a nitrogen-oxygen bond length of 1.41 Å .

Industrial and Research Applications

Catalysis

The rigid framework serves as a ligand scaffold in asymmetric catalysis. Palladium complexes of related azatricyclic amines achieve 95% ee in Suzuki-Miyaura couplings .

Material Science

Incorporation into polymers enhances thermal stability (decomposition temperature >300°C), with potential uses in high-performance coatings.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator